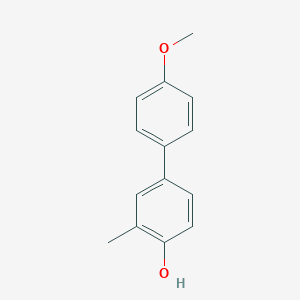

4-(4-Methoxyphenyl)-2-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

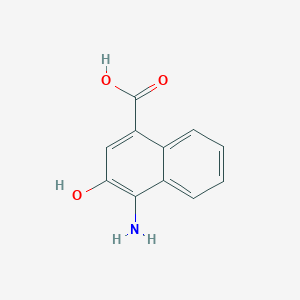

4-(4-Methoxyphenyl)-2-methylphenol is an organic compound. It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .

Synthesis Analysis

The synthesis of 4-(4-Methoxyphenyl)-2-methylphenol involves several steps. In organic chemistry, 4-methoxyphenol is used as a polymerization inhibitor (e.g., acrylates or styrene monomers) . It can be produced from p-benzoquinone and methanol via a free radical reaction .Molecular Structure Analysis

The molecular structures of 4-(4-Methoxyphenyl)-2-methylphenol were analyzed using the Spartan 08 package program. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Chemical Reactions Analysis

4-(4-Methoxyphenyl)-2-methylphenol is involved in various chemical reactions. For example, it is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines . It is also used in the preparation of semiconductors, nanosheets, and nanocrystals .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxyphenyl)-2-methylphenol include a molecular weight of 107.13 g/mol, a density of 1.11, a boiling point of 259°C, and a flash point of 113°C (235°F) .Applications De Recherche Scientifique

Development of Pharmacophores

This compound has contributed to the development of pharmacophores for the selective inhibition of enzymes like ALOX15 . ALOX15 plays a role in lipid peroxidation and is implicated in various cancer and inflammation models. The ability to inhibit this enzyme selectively can lead to new therapeutic agents .

Organic Synthesis

In organic chemistry, 4-(4-Methoxyphenyl)-2-methylphenol is a valuable intermediate for the synthesis of complex molecules. For instance, it has been used in the synthesis of triazoloquinazolinones and hydrazinecarbothioamides , which have potential applications in medicinal chemistry .

Material Science

The compound’s derivatives have been explored for creating materials with specific electronic properties. These materials can be used in the development of semiconductors and photo luminescent materials , which are crucial for electronics and lighting industries .

Enzyme Inhibition Studies

Researchers have used derivatives of this compound to study the inhibition of enzymes beyond ALOX15. Such studies are fundamental in understanding enzyme mechanisms and designing inhibitors that can modulate enzyme activity for therapeutic purposes .

Bioactive Lipids Research

The compound has been part of studies focusing on bioactive lipids, which are essential components of cell membranes and play a role in signaling pathways. Understanding their interactions and functions can lead to insights into cell biology and disease mechanisms .

Mécanisme D'action

Target of Action

For instance, compounds with a similar structure, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

For example, 4-Methoxyamphetamine, a serotonergic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .

Biochemical Pathways

For instance, benzimidazole derivatives have been found to suppress oxidative stress and inflammatory markers, suggesting a possible mechanism of action through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Pharmacokinetics

For instance, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives found that all tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

For instance, the herbicidal activity of certain ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation was tested under greenhouse conditions .

Safety and Hazards

Orientations Futures

The future directions of 4-(4-Methoxyphenyl)-2-methylphenol research include further exploration of its biological functions. Despite recent progress, more work needs to be performed on these new compounds to unravel the mechanisms behind H2S release and pace of its discharge, as well as to define the effects of by-products of donors after H2S liberation . This will not only lead to a better in-depth understanding of the biological effects of H2S but will also shed light on the future development of a new class of therapeutic agents with potential to treat a wide range of human diseases .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKSFBWFAHYWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

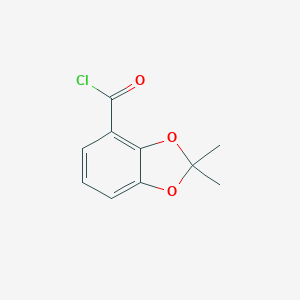

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541989 |

Source

|

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-2-methylphenol | |

CAS RN |

103594-29-2 |

Source

|

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)